O,O,O-Triphenyl phosphorothioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57867. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

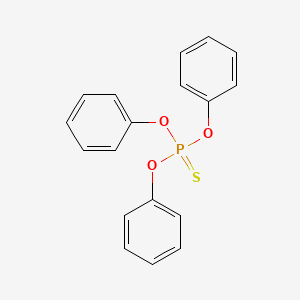

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triphenoxy(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O3PS/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXFIBBKEARMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029191 | |

| Record name | Phosphorothioic acid, O,O,O-triphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Gas or Vapor, Liquid, Other Solid; Liquid; Other Solid | |

| Record name | Phosphorothioic acid, O,O,O-triphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

597-82-0, 27214-25-1 | |

| Record name | Triphenyl phosphorothionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O,O-Triphenyl phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(phenoxy)-sulfanylidenephosphorane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyl phosphorothionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorothioic acid, O,O,O-triphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorothioic acid, O,O,O-triphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O,O-triphenyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,O,O-TRIPHENYL PHOSPHOROTHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH6AV8E2IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O,O,O-Triphenyl phosphorothioate chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of O,O,O-Triphenyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is presented to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is an organophosphorus compound with a wide range of industrial applications, including as a lubricant additive, flame retardant, and plasticizer.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | triphenoxy(sulfanylidene)-λ5-phosphane[2] |

| Synonyms | Triphenyl phosphorothionate, Triphenyl thiophosphate, Phosphorothioic acid, O,O,O-triphenyl ester[2] |

| CAS Number | 597-82-0[3] |

| Molecular Formula | C18H15O3PS[3] |

| Molecular Weight | 342.35 g/mol [3] |

| SMILES | S=P(Oc1ccccc1)(Oc1ccccc1)Oc1ccccc1[3] |

| InChI Key | IKXFIBBKEARMLL-UHFFFAOYSA-N[4] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White to light yellow crystalline solid[5] |

| Melting Point | 45-47 °C[5] |

| Boiling Point | Decomposes upon heating[4] |

| Density | Approximately 1.288 g/cm³[4] |

| Solubility | Insoluble in water; soluble in organic solvents like acetone and ethanol[5] |

| Log P | 5.0[4] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the thionation of triphenyl phosphite.[4] This reaction involves the addition of elemental sulfur to triphenyl phosphite.

Materials:

-

Triphenyl phosphite

-

Elemental sulfur

-

Toluene (or another suitable solvent)

-

Ethanol (for recrystallization)

Procedure:

-

A solution of triphenyl phosphite in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A stoichiometric amount of elemental sulfur is added to the solution.

-

The reaction mixture is heated to reflux (typically between 80-120°C) and maintained at this temperature with stirring.[4] The progress of the reaction can be monitored by thin-layer chromatography or ³¹P NMR spectroscopy.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl groups. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl rings. |

| ³¹P NMR | A characteristic chemical shift around δ 55 ppm.[4] |

| FT-IR (cm⁻¹) | Absorption bands for P=S stretching (around 650 cm⁻¹), P-O-C stretching, and C-H and C=C vibrations of the aromatic rings.[4] |

Signaling Pathways and Logical Relationships

Synthesis Workflow

The synthesis of this compound follows a straightforward workflow, which can be visualized as follows:

Hydrolysis Mechanism

This compound can undergo hydrolysis, particularly under alkaline conditions, to yield phenol and thiophosphoric acid. The mechanism involves the nucleophilic attack of a hydroxide ion on the phosphorus center.

Acetylcholinesterase Inhibition

A significant biological activity of this compound is its potential to act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function.[4] This inhibition is a key mechanism of toxicity for many organophosphorus compounds.

References

O,O,O-Triphenyl Phosphorothioate: A Technical Guide to its Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O,O-Triphenyl phosphorothioate (TPPT) is an organophosphorus compound with a diverse range of industrial and research applications. This technical guide provides an in-depth overview of its molecular structure, established synthesis protocols, and key physicochemical properties. Detailed experimental methodologies are presented to facilitate its synthesis in a laboratory setting. Furthermore, this document elucidates its role as an acetylcholinesterase inhibitor, a mechanism of significant interest in neurobiology and toxicology, visualized through a detailed signaling pathway diagram. All quantitative data are summarized for clarity and comparative analysis.

Molecular Structure and Identification

This compound is characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three phenoxy groups.[1] The molecular geometry and electronic properties of this structure are fundamental to its reactivity and function.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| CAS Number | 597-82-0[1][2] |

| Molecular Formula | C₁₈H₁₅O₃PS[1][2] |

| Molecular Weight | 342.3 g/mol [1][2] |

| IUPAC Name | triphenoxy(sulfanylidene)-λ⁵-phosphane[2] |

| SMILES | C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3[2] |

| InChI Key | IKXFIBBKEARMLL-UHFFFAOYSA-N[1][2] |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the direct thionation of triphenyl phosphite.[1] This reaction involves the addition of elemental sulfur to triphenyl phosphite, typically under controlled heating. The precursor, triphenyl phosphite, is synthesized from the reaction of phenol with phosphorus trichloride.

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Experimental Protocols

Protocol 2.1: Synthesis of Triphenyl Phosphite (Precursor)

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for hydrogen chloride.

-

Reagents: Phenol (3.3 equivalents), Phosphorus trichloride (1.0 equivalent).

-

Procedure:

-

Charge the flask with phenol and heat gently to 45°C under an inert atmosphere (e.g., nitrogen) to melt the phenol.

-

Begin stirring and add phosphorus trichloride dropwise from the dropping funnel over a period of 4-5 hours, maintaining the reaction temperature between 20-30°C.

-

After the addition is complete, continue stirring for an additional hour.

-

Gradually heat the reaction mixture to 160°C to drive the reaction to completion and remove the generated hydrogen chloride gas.

-

Purify the crude triphenyl phosphite by vacuum distillation.

-

Protocol 2.2: Synthesis of this compound

-

Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Triphenyl phosphite (1.0 equivalent), Elemental sulfur (1.0 equivalent), Toluene (solvent).

-

Procedure:

-

Dissolve triphenyl phosphite in toluene in the reaction flask.

-

Add elemental sulfur to the solution.

-

Heat the reaction mixture to a temperature between 80-120°C with continuous stirring.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting solid product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield white to light yellow crystals of this compound.

-

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are critical for its handling, application, and environmental fate.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystal or liquid | [1] |

| Melting Point | 48.0 °C | [1] |

| Boiling Point | 148.0 °C (at 0.1 Torr) | [1] |

| Density | 1.288 g/cm³ | [1] |

| Water Solubility | 0.02 mg/L | [1] |

| Log Pow | 5.0 - 6.3 | [1] |

Table 3: Spectroscopic Data

| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (δ ppm) | Assignment | Reference(s) |

| ³¹P NMR | ~55 ppm | P=S | [1] |

| FT-IR | ~3100-3000 | Aromatic C-H stretch | [3] |

| ~1590, 1488 | C=C stretch (phenyl ring) | [4] | |

| ~1053-1174 | P-O-C bond vibration | [1] | |

| ~650 | P=S absorption | [1] | |

| ¹H NMR | ~7.1-7.4 ppm | Phenyl protons (multiplet) | [5] (Typical range for phenyl groups) |

| ¹³C NMR | ~120-155 ppm | Phenyl carbons | [6] (Typical range for phenyl groups) |

Note: ¹H and ¹³C NMR data are estimated based on typical ranges for phenyl groups. FT-IR data for C=C and P-O-C are based on the closely related triphenyl phosphate.[1][4]

Applications in Drug Development and Research

This compound serves as a versatile compound in various sectors. Industrially, it is utilized as a flame retardant, a plasticizer, and an anti-wear additive in lubricants and hydraulic fluids.[1] In the realm of life sciences and drug development, its primary significance lies in its activity as an enzyme inhibitor.

Inhibition of Acetylcholinesterase (AChE)

Organophosphorus compounds, including this compound, are well-documented inhibitors of acetylcholinesterase (AChE).[1] AChE is a critical enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the neurotoxicity of many organophosphorus compounds and is a subject of intense study in toxicology and for the development of potential therapeutic agents.[1]

The inhibition process involves the phosphorylation of a serine residue within the catalytic active site of the AChE enzyme.[1]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Safety and Handling

This compound is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest due to its wide-ranging applications and distinct biochemical properties. A thorough understanding of its structure, synthesis, and reactivity is crucial for its effective and safe use in both industrial and research settings. The methodologies and data presented in this guide offer a comprehensive resource for professionals engaged in chemical synthesis, material science, and drug development.

References

An In-depth Technical Guide to O,O,O-Triphenyl phosphorothioate (CAS: 597-82-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O,O-Triphenyl phosphorothioate (TPPT), identified by CAS number 597-82-0, is an organophosphorus compound with a range of industrial and research applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, biological activity, and toxicological profile. Detailed experimental protocols for its synthesis and for assessing its primary biological mechanism of action—acetylcholinesterase inhibition—are presented. Furthermore, this document includes structured data tables for easy reference and visual diagrams to elucidate key processes, aiming to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid or a colorless to light yellow liquid.[1] Its properties make it suitable for various industrial applications, including as a flame retardant, plasticizer, and lubricant additive.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 597-82-0 | [2] |

| Molecular Formula | C₁₈H₁₅O₃PS | [1][2] |

| Molecular Weight | 342.3 g/mol | [1][4] |

| Appearance | White to light yellow crystal or colorless to light yellow liquid | [1] |

| Melting Point | 48.0 °C | [1][5] |

| Boiling Point | 148 °C | [1][5] |

| Density | 1.288 g/cm³ | [1] |

| Water Solubility | 0.02 mg/L | [1] |

| Log P | 5 at 23°C | [1] |

Synthesis

The primary route for the synthesis of this compound is through the thiophosphorylation (or thionation) of a phosphorus(III) precursor, most commonly triphenyl phosphite.[1] This process involves the addition of elemental sulfur to triphenyl phosphite.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established synthetic routes.[1]

Materials:

-

Triphenyl phosphite

-

Elemental sulfur

-

Anhydrous toluene (or another suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenyl phosphite in anhydrous toluene.

-

Add elemental sulfur to the solution in a stoichiometric amount.

-

Heat the reaction mixture to a temperature between 80-120°C with continuous stirring.[1]

-

Monitor the reaction progress using an appropriate analytical technique, such as ³¹P NMR spectroscopy, to observe the shift from the phosphite peak to the phosphorothioate peak.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

Biological Activity and Mechanism of Action

The primary mechanism of toxicity and biological activity of many organophosphorus compounds, including this compound, is the inhibition of acetylcholinesterase (AChE).[1][2][6] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses.[1]

Inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2][6] The process involves the phosphorothioate binding to a serine residue in the active site of the AChE enzyme.[1]

Signaling Pathway: Acetylcholinesterase Inhibition

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method and is suitable for high-throughput screening of AChE inhibitors.[7][8][9]

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel)

-

This compound (test inhibitor)

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

-

In a 96-well plate, add the phosphate buffer, the AChE enzyme solution, and the different concentrations of the test inhibitor. Include a control with no inhibitor.

-

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

To initiate the reaction, add the substrate (acetylthiocholine) and DTNB to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute for 10 minutes) to determine the reaction rate.

-

The rate of the reaction is proportional to the AChE activity. The inhibition of AChE by this compound will result in a decreased rate of color change.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Toxicology and Environmental Fate

This compound has been identified as a substance of very high concern due to its classification as persistent, bioaccumulative, and toxic (PBT).[3]

Table 2: Ecotoxicological Data for this compound

| Endpoint | Species | Value | Reference(s) |

| Bioconcentration Factor (BCF) | Fish | > 2000 | [3] |

| No Observed Effect Concentration (NOEC) | Rainbow Trout (larval survival) | Significantly below safety thresholds | [3] |

The high bioconcentration factor indicates a potential for bioaccumulation in aquatic organisms, which can lead to its transfer through the food chain.[3] It is toxic to aquatic life, particularly affecting the early life stages of fish.[3]

Analytical Methods

The analysis of this compound and its metabolites can be performed using various analytical techniques. Due to its organophosphorus nature, methods commonly used for pesticide residue analysis are often applicable. Thermo-oxidative reactivity studies have utilized Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.[10]

Conclusion

This compound is a compound with significant industrial applications but also notable environmental and toxicological concerns. Its primary biological effect is the potent inhibition of acetylcholinesterase. This guide provides essential technical information, including physical and chemical properties, a representative synthesis protocol, and a detailed method for assessing its biological activity. The data and protocols presented herein are intended to support further research and informed decision-making in the handling and application of this compound. Researchers and drug development professionals should exercise appropriate caution, considering its toxic and persistent nature.

References

- 1. This compound | 597-82-0 | Benchchem [benchchem.com]

- 2. TRIPHENYL PHOSPHOROTHIONATE - Ataman Kimya [atamanchemicals.com]

- 3. This compound Proposed as REACH SVHC - Foresight [useforesight.io]

- 4. This compound | C18H15O3PS | CID 69011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triphenyl phosphorothioate | 597-82-0 | FT146827 [biosynth.com]

- 6. guidechem.com [guidechem.com]

- 7. attogene.com [attogene.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Triphenyl Phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triphenyl phosphorothioate, a compound of interest in various industrial and research applications. The following sections detail its chemical and physical properties, a thorough experimental protocol for its synthesis, and its primary mechanism of action as an acetylcholinesterase inhibitor.

Quantitative Data Summary

The key quantitative data for triphenyl phosphorothioate are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 342.35 g/mol |

| Molecular Formula | C₁₈H₁₅O₃PS |

| CAS Number | 597-82-0 |

| Melting Point | 48-53 °C |

| Boiling Point | 148 °C |

| Water Solubility | 0.02 mg/L |

Experimental Protocols: Synthesis of Triphenyl Phosphorothioate

The synthesis of O,O,O-triphenyl phosphorothioate is most commonly achieved through the thionation (sulfurization) of a phosphorus(III) precursor, typically triphenyl phosphite.[1] This process involves the addition of elemental sulfur to triphenyl phosphite. The precursor, triphenyl phosphite, can be synthesized from triphenyl phosphate, which is prepared by reacting phenol with phosphorus oxychloride.[1]

Part 1: Synthesis of Triphenyl Phosphite from Triphenyl Phosphate (Precursor Synthesis)

Materials:

-

Triphenyl phosphate

-

A suitable reducing agent (e.g., a silane in the presence of a catalyst)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve triphenyl phosphate in the anhydrous solvent.

-

Purge the reaction vessel with the inert gas to exclude moisture, which can lead to the hydrolysis of phosphorus intermediates.[1]

-

Introduce the reducing agent to the reaction mixture. The specific agent and catalyst system will depend on the chosen synthetic route.

-

Heat the reaction mixture to the appropriate temperature, typically between 80-120°C, and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography or ³¹P NMR).[1]

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The crude triphenyl phosphite is then purified, typically by vacuum distillation, to remove the solvent and any byproducts.

Part 2: Synthesis of Triphenyl Phosphorothioate from Triphenyl Phosphite

Materials:

-

Triphenyl phosphite (from Part 1 or commercially sourced)

-

Elemental sulfur

-

Ionic liquid (e.g., [P₆₆₆₁₄]⁺[C₁₀O₂]⁻) or a high-boiling point solvent[2]

-

Inert gas supply (e.g., nitrogen or argon)

-

Chloroform-d (CDCl₃) for NMR analysis

Procedure:

-

To a reaction vessel containing the ionic liquid or solvent, add elemental sulfur (e.g., 0.1 g, 3.125 mmol).[2]

-

Add a molar equivalent of triphenyl phosphite to the mixture.[2]

-

Keep the reaction mixture under a nitrogen atmosphere.[2]

-

Heat the mixture to 80°C and maintain for 2 hours.[2]

-

Monitor the reaction progress by ³¹P NMR spectroscopy.[2]

-

After the reaction is complete, the triphenyl phosphorothioate can be isolated. If an ionic liquid is used, extraction with a suitable organic solvent may be employed. If a conventional solvent is used, it can be removed under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield the final white to light yellow crystalline solid.

Visualized Workflows and Signaling Pathways

Synthesis Workflow

The following diagram illustrates the two-step synthesis of triphenyl phosphorothioate, starting from the precursor triphenyl phosphate.

Caption: Synthesis workflow for triphenyl phosphorothioate.

Signaling Pathway: Acetylcholinesterase Inhibition

Triphenyl phosphorothioate, like many organophosphorus compounds, exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE). The following diagram depicts this signaling pathway.

Caption: Mechanism of acetylcholinesterase inhibition.

References

A Technical Guide to the Solubility of O,O,O-Triphenyl Phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O,O,O-Triphenyl phosphorothioate in various solvents. Due to the limited availability of precise quantitative data in public literature, this document summarizes known qualitative and quantitative solubility information and offers a detailed experimental protocol for determining solubility in a laboratory setting.

Core Compound Information

This compound is a mono-constituent substance with the molecular formula C18H15O3PS.[1][2] It is primarily used in industrial applications as an insecticide, acaricide, lubricant additive, and flame retardant.[1][3]

Solubility Profile

This compound is characterized by its low solubility in aqueous solutions and good solubility in several organic solvents.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The following table summarizes the known values.

| Solvent | Temperature | Solubility |

| Water | 20 °C | < 0.02 mg/L |

Qualitative Solubility Information

| Solvent Class | Solubility |

| Alcohols (e.g., Ethanol) | Soluble[1] |

| Ketones (e.g., Acetone) | Soluble[1] |

| Ethers (e.g., Diethyl Ether) | Soluble[1] |

| Water | Insoluble[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a given solvent.

Principle

An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid and the concentration of the dissolved solute is measured.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., acetone, ethanol, diethyl ether)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the samples at a constant speed for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For finer suspensions, centrifugation at a controlled temperature can be used to facilitate separation.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination method.

References

mechanism of action for O,O,O-Triphenyl phosphorothioate

An In-depth Technical Guide on the Core Mechanism of Action for O,O,O-Triphenyl phosphorothioate

Introduction

This compound (TPPT) is an organophosphorus compound utilized in various industrial applications, including as a flame retardant, plasticizer, and an anti-wear additive in lubricants.[1] An understanding of its mechanism of action is crucial for assessing its toxicological profile and potential impact on biological systems. This technical guide provides a detailed overview of the core mechanisms through which TPPT exerts its effects, focusing on its metabolic activation, primary molecular targets, and the subsequent perturbation of cellular signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug development and toxicology.

Metabolic Activation

The primary mechanism of action for many phosphorothioate compounds involves metabolic activation to their corresponding oxon analogs. In the case of TPPT, the thiophosphoryl group (P=S) is oxidatively desulfurated to a phosphoryl group (P=O), yielding its oxygen analog, triphenyl phosphate (TPP). This transformation is a critical step, as the resulting phosphate is often a more potent inhibitor of target enzymes.

Caption: Metabolic activation of TPPT to its oxygen analog, TPP.

Primary Mechanism of Action: Enzyme Inhibition

The principal toxicological mechanism of organophosphorus compounds like TPPT and its active metabolite TPP is the inhibition of serine hydrolases, most notably carboxylesterases (CEs) and acetylcholinesterase (AChE).

Carboxylesterase (CE) Inhibition

Carboxylesterases are a superfamily of enzymes involved in the detoxification of various xenobiotics and the metabolism of endogenous esters. TPP has been identified as a potent inhibitor of human liver carboxylesterase 1 (hCE1).[2] Inhibition of CEs can disrupt the metabolism of drugs and endogenous compounds, potentially leading to adverse effects. The inhibition by organophosphates is typically irreversible, involving the formation of a stable covalent bond with the catalytic serine residue in the enzyme's active site.[3]

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[4] Inhibition of AChE by organophosphorus compounds leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[5] While TPP is considered a weak AChE inhibitor compared to other organophosphate pesticides, this interaction remains a component of its toxicological profile.[6]

Quantitative Inhibition Data

While specific quantitative inhibition data for this compound is limited in the available literature, extensive research has been conducted on its active metabolite, Triphenyl phosphate (TPP). The following table summarizes key inhibitory values for TPP against human carboxylesterase 1 (hCE1).

| Compound | Target Enzyme | Substrate | Inhibition Metric | Value (nM) | Reference |

| Triphenyl phosphate (TPP) | Human Carboxylesterase 1 (hCE1b) | Imidapril | IC₅₀ | 57.7 | [2] |

| Triphenyl phosphate (TPP) | Human Carboxylesterase 1 (hCE1b) | Imidapril | Kᵢ | 49.0 | [2] |

Experimental Protocols

Protocol for Carboxylesterase Inhibition Assay

This protocol provides a general framework for determining the inhibitory potential of a compound against carboxylesterase activity using a model substrate like p-nitrophenyl acetate (pNPA).

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., TPP) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a solution of purified human carboxylesterase (hCE1) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

Prepare a solution of the substrate, p-nitrophenyl acetate (pNPA), in the same buffer.

-

Prepare a known CE inhibitor, such as bis(p-nitrophenyl) phosphate (BNPP), to serve as a positive control.[2]

-

-

Assay Procedure:

-

In a 96-well microplate, add the hCE1 enzyme solution to each well.

-

Add varying concentrations of the test compound or positive control to the respective wells. Include a solvent control (no inhibitor).

-

Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[7]

-

Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

-

Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm at regular intervals using a microplate reader.[2]

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.[2]

-

To determine the mode of inhibition (e.g., competitive, noncompetitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor to determine Michaelis-Menten parameters (Vmax and Km).[2]

-

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the widely used Ellman's method for measuring AChE activity and its inhibition.

-

Reagent Preparation:

-

Prepare a phosphate buffer solution (e.g., 0.1 M, pH 8.0).

-

Prepare a solution of acetylcholinesterase (AChE) in the phosphate buffer.

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.

-

Prepare a solution of the chromogen, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), in the buffer.[4]

-

Prepare a stock solution of the test compound in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution to the appropriate wells.[4]

-

Incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for enzyme-inhibitor interaction.[4]

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI substrate solution.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.[8]

-

-

Data Analysis:

-

Calculate the reaction rate for each inhibitor concentration.

-

Determine the percentage of AChE inhibition for each concentration relative to a control without the inhibitor.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Caption: Generalized experimental workflow for enzyme inhibition assays.

Downstream Cellular Effects and Signaling Pathways

Exposure to organophosphorus compounds, including TPP, can trigger a cascade of downstream cellular events, often culminating in oxidative stress and apoptosis. These effects are mediated through the modulation of key signaling pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[9] Exposure to organophosphates can induce oxidative stress, which in turn can lead to the activation of MAPK pathways, often as a pro-apoptotic signal.[9]

References

- 1. This compound Proposed as REACH SVHC - Foresight [useforesight.io]

- 2. Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by Chlorpyrifos Oxon, Paraoxon and Methyl Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Organophosphorothioates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organophosphorothioates (OPTS) are a diverse class of organophosphorus compounds characterized by the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate group. This structural modification confers unique physicochemical properties that translate into a broad spectrum of biological activities. Initially recognized for their potent insecticidal properties, OPTS have emerged as valuable scaffolds in drug discovery and development, with applications ranging from antisense therapy to anticancer and antimicrobial agents. This technical guide provides an in-depth exploration of the core biological activities of organophosphorothioates, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their evaluation.

Core Biological Activities and Mechanisms of Action

The biological effects of organophosphorothioates are multifaceted, stemming from their ability to interact with various cellular components. The primary mechanisms of action include enzyme inhibition, induction of oxidative stress, and modulation of signaling pathways.

Cholinesterase Inhibition

The most well-documented biological activity of many organophosphorothioates is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] The phosphorus atom in OPTS acts as an electrophile and forms a covalent bond with the serine hydroxyl group in the active site of AChE, leading to the inactivation of the enzyme.[1] This results in the accumulation of acetylcholine in cholinergic synapses, leading to overstimulation of nicotinic and muscarinic receptors.[1] This mechanism is the basis for the neurotoxic effects of many OPTS pesticides.[1]

Induction of Oxidative Stress

A growing body of evidence indicates that organophosphorothioates can induce oxidative stress in biological systems.[2][3] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.[2] OPTS can promote ROS generation through various mechanisms, including the disruption of mitochondrial electron transport chain and the metabolism of OPTS by cytochrome P450 enzymes.[2][3] The overproduction of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[2]

Antimicrobial and Antifungal Activity

Certain organophosphorothioates exhibit significant antimicrobial and antifungal properties. Their mechanism of action in microorganisms is thought to involve the disruption of essential enzymatic processes and the induction of oxidative stress, similar to their effects on mammalian cells. The lipophilic nature of many OPTS facilitates their passage through microbial cell membranes, allowing them to reach intracellular targets.

Key Signaling Pathways Modulated by Organophosphorothioates

Organophosphorothioates can trigger a cascade of intracellular signaling events, primarily in response to the cellular stress they induce. The Mitogen-Activated Protein Kinase (MAPK) and the Nrf2 signaling pathways are central to the cellular response to OPTS exposure.

MAPK Signaling Pathway

The MAPK signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis.[4][5] Exposure to organophosphorothioates, and the subsequent generation of ROS, leads to the activation of this pathway.[4] A key upstream regulator is Apoptosis Signal-regulating Kinase 1 (ASK1), which is activated by oxidative stress.[4][6] Activated ASK1 then phosphorylates and activates MAPK Kinases (MKKs), such as MKK3/6 and MKK4/7.[7][8] These, in turn, activate the downstream MAPKs, including p38 and c-Jun N-terminal kinase (JNK).[4][7] The activation of these stress-activated protein kinases can ultimately lead to apoptosis or other cellular responses depending on the cellular context and the duration of the stimulus.[4][6]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant response.[9][10] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[10] Upon exposure to oxidative stress, such as that induced by organophosphorothioates, Nrf2 dissociates from Keap1 and translocates to the nucleus.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.[9][10] This response helps to mitigate the damaging effects of ROS and restore cellular redox homeostasis.

Quantitative Data on Biological Activities

The biological activity of organophosphorothioates is highly dependent on their specific chemical structure. The following tables summarize quantitative data for selected OPTS compounds, illustrating their potency in various biological assays.

Table 1: Acetylcholinesterase (AChE) Inhibition by Organophosphorothioates

| Compound | Organism/Enzyme Source | IC₅₀ (µM) | Reference |

| Parathion | Human Erythrocyte AChE | ~0.1 | [11] |

| Chlorpyrifos | Human Erythrocyte AChE | 0.12 | [11] |

| Monocrotophos | Human Erythrocyte AChE | 0.25 | [11] |

| Profenofos | Human Erythrocyte AChE | 0.35 | [11] |

| Acephate | Human Erythrocyte AChE | 4.0 | [11] |

Table 2: Cytotoxicity of Organophosphorothioates

| Compound | Cell Line | Assay | CC₅₀ (µM) | Reference |

| Bis(Ph₂SnCl)Xylene | EL4 (Murine Lymphoma) | PI Staining | 5.4 | [12] |

| Bis(Ph₂SnCl)Xylene | NFS-70 (Murine Myeloid) | PI Staining | 3.2 | [12] |

| Bis(Ph₂SnCl)Xylene | Kit 225 (Human T-cell) | PI Staining | 29.9 | [12] |

| Bis(Ph₂SnCl)Xylene | HeLa (Human Cervical Cancer) | PI Staining | 58.65 | [12] |

| DPMT | HeLa (Human Cervical Cancer) | PI Staining | 32.35 | [12] |

Table 3: Antimicrobial Activity of Organophosphorothioates and Related Compounds

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Coumarin α-aminophosphonates | Staphylococcus aureus | Variable (some < 4-6) | [13] |

| Cinnamon Essential Oil | E. coli | ~300 | [11] |

| Organotin(IV) compounds | Aspergillus niger | Variable | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of organophosphorothioates.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoic acid (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.

Procedure:

-

Prepare a stock solution of the test organophosphorothioate in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

AChE solution (from a commercial source or prepared from tissue homogenates)

-

Varying concentrations of the test compound.

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

-

Add the substrate solution containing acetylthiocholine iodide and DTNB to initiate the reaction.

-

Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

-

Calculate the percentage of AChE inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the organophosphorothioate compound for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to an untreated control.

-

Determine the CC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Procedure:

-

Prepare serial dilutions of the organophosphorothioate compound in a suitable broth medium in a 96-well microplate.

-

Prepare a standardized inoculum of the test bacterium or fungus.

-

Add the microbial inoculum to each well of the microplate.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the microplate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

-

Culture cells in a suitable format (e.g., 96-well plate or culture dish).

-

Treat the cells with the organophosphorothioate compound for the desired time.

-

Load the cells with DCFH-DA solution and incubate in the dark.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity of DCF using a fluorescence microplate reader or a flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

The increase in fluorescence intensity is proportional to the amount of intracellular ROS.

Conclusion

Organophosphorothioates represent a versatile class of compounds with a rich and expanding profile of biological activities. While their role as cholinesterase inhibitors is well-established, ongoing research continues to unveil their complex interactions with cellular systems, including the induction of oxidative stress and the modulation of critical signaling pathways like MAPK and Nrf2. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals to explore and harness the therapeutic potential of these fascinating molecules. A thorough understanding of their mechanisms of action is paramount for the rational design of novel organophosphorothioate-based drugs with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of oxidative stress in organophosphate and nerve agent toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

- 7. Modulation of the ASK1–MKK3/6–p38/MAPK signalling pathway mediates sildenafil protection against chemical hypoxia caused by malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of p38<sup>MAPK</sup> and NRF2 signaling pathways in the toxicity induced by chlorpyrifos in <i>Drosophila melanogaster</i>: Protective effects of <i>Psidium guajava pomífera</i> L. (Myrtaceae) hydroalcoholic extract - Arabian Journal of Chemistry [arabjchem.org]

- 10. cetjournal.it [cetjournal.it]

- 11. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Unraveling the Toxicological Profile and Safety of Triphenyl Phosphorothioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety data for triphenyl phosphorothioate (TPPT). The information is compiled from a thorough review of scientific literature, safety data sheets, and regulatory guidelines to support risk assessment and inform safe handling and development practices.

Acute Toxicity

Triphenyl phosphorothioate generally exhibits low acute toxicity via oral and dermal routes.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 10,000 mg/kg | [1] |

| LD50 | Rat | Dermal | > 2,000 mg/kg | [1] |

Experimental Protocols

Acute Oral Toxicity (Following OECD Guideline 423) [2]

-

Test Species: Rat, typically young adult females.

-

Administration: A single dose administered by gavage.

-

Procedure: A stepwise procedure is used with three animals per step. The presence or absence of compound-related mortality at one dose determines the next dose level.[2]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (Following OECD Guideline 402)

-

Test Species: Rat or rabbit.

-

Administration: A single dose is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and skin reactions at the application site for 14 days. Body weights are recorded weekly. A gross necropsy is performed at the end of the study.

Skin and Eye Irritation

Triphenyl phosphorothioate is not classified as a skin or eye irritant.[1]

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | No irritation | [1] |

| Eye Irritation | Rabbit | No irritation | [1] |

Experimental Protocols

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

-

Test Species: Albino rabbit.

-

Procedure: A 0.5 g or 0.5 mL amount of the test substance is applied to a small area of shaved skin and covered with a gauze patch. The exposure duration is typically 4 hours.

-

Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

Sensitization

Triphenyl phosphorothioate is not considered to be a skin sensitizer.[1]

| Endpoint | Species | Result | Reference |

| Skin Sensitization | Guinea pig | Not a sensitizer | [1] |

Experimental Protocol

Skin Sensitization - Guinea Pig Maximization Test (Following OECD Guideline 406)

-

Test Species: Guinea pig.

-

Induction Phase: The test substance is administered by intradermal injection with Freund's Complete Adjuvant, followed one week later by a topical application.

-

Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive skin site.

-

Observations: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.

Genotoxicity

Triphenyl phosphorothioate is generally not considered to be mutagenic in bacterial reverse mutation assays.[3]

| Assay | Test System | Result | Reference |

| Bacterial Reverse Mutation (Ames) Test | Salmonella typhimurium | Negative | [4] |

Experimental Protocol

Bacterial Reverse Mutation Test (Following OECD Guideline 471) [5]

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[5]

-

Procedure: The test substance, with and without metabolic activation (S9 mix), is incubated with the bacterial strains. The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted.[5]

-

Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

Carcinogenicity

There is no evidence to suggest that triphenyl phosphorothioate is carcinogenic.[3]

Reproductive and Developmental Toxicity

Animal studies have not shown adverse effects on fertility.[1] However, some studies on the related compound, triphenyl phosphate (TPP), have indicated potential for reproductive and developmental toxicity at high doses.[6][7]

| Endpoint | Species | NOAEL (Reproductive Effects) | Reference |

| Fertility | Rat | No adverse effects on fertility observed | [1] |

Experimental Protocol

Reproduction/Developmental Toxicity Screening Test (Following OECD Guideline 421)

-

Test Species: Rat.

-

Procedure: The test substance is administered to both male and female rats for a pre-mating period, during mating, and for females, throughout gestation and lactation.

-

Observations: Effects on mating performance, fertility, pregnancy, and maternal behavior are assessed. Offspring are examined for viability, growth, and development.

Neurotoxicity

Studies on the related compound, triphenyl phosphate (TPP), suggest that it can cross the blood-brain barrier and may induce neurotoxicity through mechanisms involving neuroinflammation and neuronal apoptosis.[8][9] These effects appear to be linked to the activation of specific signaling pathways.

Signaling Pathways in Toxicity

Mitogen-Activated Protein Kinase (MAPK) and Forkhead Box (FOXO) Signaling

Exposure to triphenyl phosphate has been shown to affect the MAPK and FOXO signaling pathways, which are crucial in regulating cell apoptosis.[8]

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling

Triphenyl phosphate has been identified as a ligand for PPARγ, a nuclear receptor involved in lipid metabolism and adipogenesis. This interaction suggests a potential for endocrine-disrupting effects.[10]

Experimental Workflows

In Vivo Toxicity Study Workflow

Conclusion

Triphenyl phosphorothioate demonstrates a low order of acute toxicity and is not a skin or eye irritant or a skin sensitizer. The available data suggests it is not genotoxic or carcinogenic. While direct studies on its reproductive toxicity are limited, data on the related compound triphenyl phosphate warrant consideration of potential effects at high exposure levels. Emerging research points towards neurotoxic and endocrine-disrupting potential, mediated through interactions with key cellular signaling pathways such as MAPK/FOXO and PPARγ. Further investigation into these mechanisms is crucial for a complete understanding of the toxicological profile of triphenyl phosphorothioate. This guide provides a foundational understanding for researchers and professionals engaged in the development and safety assessment of products containing this compound.

References

- 1. Triphenyl phosphate is a selective PPARγ modulator that does not induce brite adipogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ask-force.org [ask-force.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]

- 9. daikinchemicals.com [daikinchemicals.com]

- 10. thepsci.eu [thepsci.eu]

The Insidious Advance: An In-depth Technical Guide to the Neurotoxicity of Organophosphorus Compounds

For Researchers, Scientists, and Drug Development Professionals

Organophosphorus (OP) compounds, a class of chemicals ubiquitously used as pesticides and nerve agents, pose a significant threat to neurological health. Their potent ability to disrupt the intricate signaling of the nervous system can lead to a cascade of debilitating effects, ranging from acute cholinergic crisis to long-term neurodegenerative conditions. This technical guide provides a comprehensive overview of the core mechanisms underlying OP neurotoxicity, detailed experimental protocols for its investigation, and quantitative data to aid in comparative analysis.

Core Mechanisms of Neurotoxicity

The primary mechanism of OP neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2][3] This inhibition leads to an accumulation of ACh in synaptic clefts, resulting in the hyperstimulation of muscarinic and nicotinic receptors and triggering a state known as cholinergic crisis.[1][4] However, the neurotoxic effects of OPs extend beyond this canonical pathway, involving a complex interplay of secondary mechanisms that contribute to both acute and chronic neurological damage.

Acetylcholinesterase (AChE) Inhibition

Organophosphates phosphorylate the serine hydroxyl group at the active site of AChE, forming a stable, covalent bond.[5] This effectively inactivates the enzyme, preventing the hydrolysis of acetylcholine.[5][6] The resulting accumulation of ACh leads to overstimulation of cholinergic receptors throughout the central and peripheral nervous systems, manifesting as a range of symptoms including muscle fasciculations, seizures, respiratory depression, and ultimately, death.[1][2]

Oxidative Stress

A growing body of evidence indicates that OP exposure induces significant oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms.[7][8][9][10] This oxidative damage contributes to neuronal injury and has been implicated in the long-term neurological consequences of OP poisoning.[8][11]

Neuroinflammation

OPs can trigger a robust neuroinflammatory response, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines.[7][12][13] This sustained inflammation can contribute to neuronal damage and is thought to play a role in the pathogenesis of chronic neurological deficits observed after OP exposure.[12][13]

Disruption of Calcium Homeostasis

Organophosphates can disrupt intracellular calcium signaling, leading to sustained elevations in neuronal calcium levels.[14][15] This calcium overload can activate various downstream signaling pathways that contribute to excitotoxicity and neuronal cell death.[2][14]

Quantitative Toxicity Data

The toxicity of organophosphorus compounds varies significantly depending on their chemical structure. The following tables summarize key quantitative data for a range of OPs.

Table 1: Acute Toxicity of Common Organophosphorus Compounds

| Compound | Oral LD50 (rat, mg/kg) | Dermal LD50 (rat, mg/kg) |

| Parathion | 3 - 8 | 8 |

| Methyl Parathion | 9 - 25 | 67 |

| Malathion | 885 - 2800 | 4100 |

| Chlorpyrifos | 96 - 270 | 2000 |

| Diazinon | 300 - 400 | >2150 |

| Dichlorvos | 56 - 80 | 75 - 900 |

| Sarin | 0.01 (estimated human) | 1.7 (estimated human) |

| Soman | 0.005 (estimated human) | 0.35 (estimated human) |

Source: Data compiled from multiple sources, including EPA and toxicology databases.[14][16]

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Organophosphates

| Compound | IC50 (M) | Enzyme Source |

| Paraoxon | 3.18 x 10⁻⁹ | Human AChE |

| Chlorpyrifos-oxon | 1.2 x 10⁻⁸ | Human AChE |

| Dichlorvos | 1.1 x 10⁻⁶ | Bovine Erythrocyte AChE |

| Malathion | 7.8 x 10⁻⁵ | Bovine Erythrocyte AChE |

| Diazinon-oxon | 2.5 x 10⁻⁸ | Electric Eel AChE |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data compiled from various research articles.[12][13][17][18]

Experimental Protocols

Investigating the neurotoxicity of organophosphorus compounds requires a range of specialized experimental techniques. The following sections provide detailed methodologies for key assays.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

0.1 M Sodium Phosphate Buffer (pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)

-

AChE enzyme solution (e.g., from bovine erythrocytes or recombinant)

-

Test compound (organophosphate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reaction Mixture: In each well of a 96-well plate, add:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the test compound solution (at various concentrations) or vehicle control.

-

10 µL of AChE enzyme solution (1 U/mL).

-

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C.

-

Add DTNB: Add 10 µL of 10 mM DTNB to each well.

-

Initiate Reaction: Add 10 µL of 14 mM acetylthiocholine iodide to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute for 10 minutes).

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of AChE inhibition is calculated as follows: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

This protocol is a modification of the original Ellman's method.[5]

Assessment of Oxidative Stress in Brain Tissue

Principle: Oxidative stress can be assessed by measuring markers of lipid peroxidation, such as malondialdehyde (MDA), and the activity of antioxidant enzymes.

Materials:

-

Brain tissue homogenate

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

Spectrophotometer or microplate reader

Procedure for Measuring Malondialdehyde (MDA):

-

Tissue Homogenization: Homogenize brain tissue in ice-cold buffer (e.g., phosphate buffered saline).

-

Protein Precipitation: Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins. Centrifuge to collect the supernatant.

-

Reaction with TBA: Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95°C for 30 minutes.

-

Measurement: After cooling, measure the absorbance of the resulting pink-colored product at 532 nm.

-

Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

This is a common method for assessing lipid peroxidation.[19][20]

In Vitro Neurotoxicity Testing Using Cell Lines

Principle: Neuronal and glial cell lines (e.g., SH-SY5Y, PC12, C6) provide a valuable in vitro model to study the cytotoxic and mechanistic effects of organophosphates.

Materials:

-

Neuronal or glial cell line

-

Cell culture medium and supplements

-

Organophosphate compound

-

MTT or other viability assay kit

-

Microscope

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow.

-

Compound Exposure: Treat the cells with various concentrations of the organophosphate compound for a specific duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment (MTT Assay):

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

This protocol can be adapted for various cell lines and endpoints.[4][19][21]

In Vivo Neurobehavioral Assessment in Rodents

Principle: A battery of behavioral tests can be used to assess various neurological functions in rodents following organophosphate exposure.

Tests:

-

Open Field Test: Assesses locomotor activity, anxiety, and exploration.

-

Rotarod Test: Evaluates motor coordination and balance.

-

Morris Water Maze: Tests spatial learning and memory.

-

Elevated Plus Maze: Measures anxiety-like behavior.

-

Acoustic Startle and Prepulse Inhibition: Assesses sensorimotor gating.

General Procedure:

-

Animal Dosing: Administer the organophosphate compound to the animals via the desired route (e.g., oral gavage, injection).

-

Acclimation: Acclimate the animals to the testing room and apparatus before each test.

-

Test Performance: Conduct the behavioral tests at specific time points after exposure.

-

Data Collection and Analysis: Record and analyze the relevant behavioral parameters for each test.

The specific design of neurobehavioral studies can vary depending on the research question.[22][23][24]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions involved in organophosphate neurotoxicity is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

References

- 1. scribd.com [scribd.com]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. The Use of Differentiating N2a and C6 Cell Lines for Studies of Organophosphate Toxicity | Springer Nature Experiments [experiments.springernature.com]

- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 6. mdpi.com [mdpi.com]

- 7. Scholars@Duke publication: Biochemical and morphological validation of a rodent model of organophosphorus-induced delayed neuropathy. [scholars.duke.edu]

- 8. Persistent Behavior Deficits, Neuroinflammation, and Oxidative Stress in a Rat Model of Acute Organophosphate Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NEMI Method Summary - O-3402-03 [nemi.gov]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. epa.gov [epa.gov]

- 15. researchgate.net [researchgate.net]